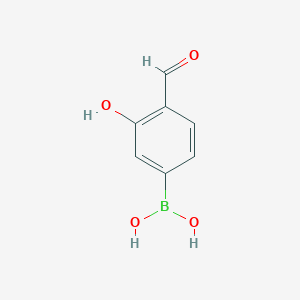

(4-Formyl-3-hydroxyphenyl)boronic acid

Description

Historical Development and Evolution of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. organic-chemistry.orgnih.govnih.gov This pioneering work was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation in the air. organic-chemistry.orgnih.gov For a considerable time, boronic acids remained largely a chemical curiosity. However, the landscape of organic synthesis was irrevocably changed with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki. wikipedia.orglibretexts.org This palladium-catalyzed reaction, which efficiently forms carbon-carbon bonds between organoboron compounds and organohalides, catapulted boronic acids to the forefront of synthetic chemistry. wikipedia.org The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi. wikipedia.org Since then, the field has expanded rapidly, with the development of numerous other transformations involving boronic acids, cementing their role as essential reagents. researchgate.net

Fundamental Structural Characteristics of Arylboronic Acids

Arylboronic acids possess the general formula Ar-B(OH)₂, where 'Ar' represents an aryl group. nih.gov The boron atom in a boronic acid is sp² hybridized and has a trigonal planar geometry. researchgate.netontosight.ai A key feature of this structure is the vacant p-orbital on the boron atom, which makes boronic acids Lewis acidic. researchgate.net This Lewis acidity allows them to accept a pair of electrons, a fundamental aspect of their reactivity. researchgate.net

Arylboronic acids are typically white, crystalline solids with high melting points. organic-chemistry.org They are known to undergo dehydration to form cyclic trimetric anhydrides known as boroxines. organic-chemistry.orgwikipedia.org This equilibrium between the monomeric acid and the trimeric boroxine (B1236090) is an important characteristic to consider in their handling and reactivity. The presence of substituents on the aryl ring can significantly influence the electronic properties and, consequently, the reactivity of the boronic acid group.

Significance of Boronic Acids in Modern Organic Synthesis and Chemical Research

The importance of boronic acids in contemporary organic chemistry cannot be overstated. They are most renowned for their central role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org

Beyond the Suzuki reaction, arylboronic acids are key participants in a variety of other important transformations, including:

Chan-Lam Coupling: A copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds, providing a valuable method for synthesizing aryl amines, ethers, and thioethers. organic-chemistry.orgwikipedia.orgrsc.orgalfa-chemistry.comsci-hub.se

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound to form α-amino acids.

Liebeskind-Srogl Coupling: A reaction that couples a thiol ester with a boronic acid to produce ketones. organic-chemistry.org

Their utility also extends to materials science, where they are used in the development of sensors and stimuli-responsive polymers, and in medicinal chemistry, where the boronic acid moiety is found in several therapeutic agents. nih.govontosight.ainih.gov

Overview of the Unique Reactivity Profiles Conferred by the Formyl and Hydroxyl Functionalities in Arylboronic Acid Systems

The reactivity of an arylboronic acid is heavily influenced by the nature and position of the substituents on the aromatic ring. In the case of (4-Formyl-3-hydroxyphenyl)boronic acid, the presence of both a formyl (-CHO) and a hydroxyl (-OH) group introduces a unique and complex reactivity profile.

The hydroxyl group , positioned ortho to the boronic acid, is an electron-donating group through resonance. This can increase the nucleophilicity of the aryl ring. Furthermore, the proximity of the hydroxyl group to the boronic acid moiety allows for the potential of intramolecular hydrogen bonding. This interaction can influence the acidity and reactivity of the boronic acid. The hydroxyl group itself can also participate in reactions, such as the Chan-Lam coupling, acting as an internal nucleophile. rsc.org

The formyl group , located meta to the boronic acid (and para to the hydroxyl group), is a moderately electron-withdrawing group. Electron-withdrawing substituents can decrease the rate of protodeboronation (a common side reaction in Suzuki couplings) but can also impact the transmetalation step. acs.org The aldehyde functionality itself provides a reactive handle for a wide range of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.

The interplay of these two functional groups—the electron-donating hydroxyl and the electron-withdrawing formyl—creates a nuanced electronic environment on the aromatic ring. This balance of electronic effects, combined with the potential for intramolecular interactions, dictates the specific reactivity of this compound in various synthetic applications, making it a valuable and versatile building block. The presence of these functionalities also means that chemoselectivity can be a key consideration when designing synthetic routes using this compound. For example, in a Suzuki coupling, the reaction would typically proceed at the carbon-boron bond, leaving the formyl and hydroxyl groups intact for further manipulation. researchgate.net

Properties

IUPAC Name |

(4-formyl-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFGZSXIIEXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 Formyl 3 Hydroxyphenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an electron-deficient Lewis acid, which dictates its characteristic reactivity. The boron atom is typically sp² hybridized, possessing a vacant p-orbital. This electronic configuration is central to its ability to interact with nucleophiles and form reversible covalent bonds.

A hallmark reaction of boronic acids is their ability to undergo reversible esterification with 1,2- or 1,3-diols and polyols to form cyclic boronate esters. researchgate.netresearchgate.net This reaction is a condensation process, releasing water as a byproduct. The equilibrium of this reaction is highly dependent on the pH of the solution, the concentration of the diol, and the inherent acidity (pKa) of both the boronic acid and the diol. researchgate.netnih.gov

The formation of the boronate ester involves a change in the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³). nih.govnih.gov This transformation is facilitated in aqueous solutions, particularly at pH values near or above the pKa of the boronic acid, where the boronic acid exists in equilibrium with its anionic tetrahedral boronate form, [B(OH)₄]⁻. nih.gov The stability of the resulting cyclic boronate ester is a key factor in numerous applications, including carbohydrate sensing and self-healing hydrogels. researchgate.netnih.gov

| Reactant A | Reactant B | Product | Reaction Type |

| (4-Formyl-3-hydroxyphenyl)boronic acid | A generic 1,2-diol (e.g., catechol, glucose) | Cyclic boronate ester | Reversible Esterification |

This table illustrates the general reversible reaction between a boronic acid and a diol to form a cyclic boronate ester.

The vacant p-orbital on the sp²-hybridized boron atom makes the boronic acid moiety a potent Lewis acid. nih.gov It can readily accept a pair of electrons from a Lewis base (nucleophile). In aqueous media, this Lewis acidity is demonstrated by the acceptance of a hydroxide (B78521) ion to form the more stable, anionic sp³-hybridized tetrahedral boronate species. nih.gov

This reactivity extends to other nucleophiles as well. For instance, boronic acids are known to complex with fluoride (B91410) ions, which are highly electronegative, to form stable tetrafluoroborate (B81430) salts. They also interact with amines. Phenylboronic acid can form neutral, tetrahedral N,O-coordinated cyclic complexes with amino phenolic compounds. nih.gov This complexation can significantly alter the electronic and photophysical properties of the interacting molecules. nih.gov

The reversible nature of boronate ester formation makes this compound an excellent building block for dynamic covalent chemistry (DCC). researchgate.net DCC utilizes reversible reactions to create libraries of compounds that can adapt their composition in response to external stimuli or the presence of a biological target. researchgate.net

In boronate esterification-based DCC, a collection of boronic acids and diols are mixed to generate a dynamic combinatorial library (DCL) of interconverting boronate esters. researchgate.net The equilibrium can be shifted to favor the formation of a specific ester by adding a template (e.g., a protein) that selectively binds and stabilizes it. This strategy has been successfully employed to identify potent enzyme inhibitors. researchgate.net The dynamic nature of the boronate ester bond allows for the continuous formation and breakage of cross-links, which is a key feature in the design of self-healing and stimuli-responsive materials like hydrogels. researchgate.netnih.gov

The presence of a formyl group ortho to a boronic acid (as seen in isomers like 2-formylphenylboronic acid) enables a special type of dynamic reaction known as iminoboronate formation. nih.gov When the formyl group reacts with an amine or an α-nucleophile like a hydrazine, it forms an imine or hydrazone. Subsequently, the lone pair of electrons on the imine nitrogen can form a dative bond with the adjacent electron-deficient boron atom. nih.govchemrxiv.org This intramolecular coordination results in a stable five- or six-membered ring structure called an iminoboronate. nih.gov

This reaction is exceptionally fast and reversible under physiological conditions, making it a powerful tool for bioconjugation. nih.govnih.gov The formation of the iminoboronate activates the imine bond for hydrolysis and exchange, rendering the conjugation dynamic. nih.gov While this compound has a different substitution pattern, the principle of forming a reversible imine linkage, potentially stabilized by the boronic acid group through space or via dynamic exchange, remains a key reactive pathway.

| Reactants | Product | Key Feature |

| ortho-Formylphenylboronic acid + α-Nucleophile (e.g., Phenylhydrazine) | Iminoboronate conjugate | Fast and reversible conjugation at neutral pH |

| ortho-Formylphenylboronic acid + Primary Amine | Iminoboronate conjugate | Dative bond formation between imine nitrogen and boron |

This table summarizes the key aspects of iminoboronate formation, a reaction characteristic of boronic acids positioned ortho to a carbonyl group.

Involvement in Dynamic Covalent Chemistry (DCC) Processes

Reactivity of the Formyl Group

The formyl group (-CHO) is a versatile functional group that undergoes a wide array of chemical reactions characteristic of aldehydes. Its reactivity is influenced by the electronic effects of the hydroxyl and boronic acid substituents on the aromatic ring. These reactions significantly expand the synthetic utility of this compound.

Key reactions involving the formyl group include:

Nucleophilic Addition: The electrophilic carbon atom of the aldehyde is susceptible to attack by nucleophiles. This includes the formation of acetals with alcohols, cyanohydrins with cyanide, and addition of Grignard or organolithium reagents.

Condensation Reactions: The formyl group can react with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in dynamic covalent chemistry and bioconjugation. nih.gov

Wittig Reaction: Reaction with phosphorus ylides converts the formyl group into an alkene, providing a powerful method for carbon-carbon bond formation.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or silver oxide (Tollens' reagent).

Reduction: The formyl group can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Cross-Coupling Reactions: While the boronic acid is the primary actor in Suzuki-Miyaura coupling, the formyl group can be used to synthesize more complex molecules that then undergo coupling. For example, 4-Formylphenylboronic acid is a common substrate in various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

The interplay between the boronic acid and formyl functionalities allows for sequential or orthogonal reactions, making this compound a valuable building block in the synthesis of complex organic molecules, polymers, and materials.

Nucleophilic Addition Reactions (e.g., Aldol (B89426) Condensations, Knoevenagel Condensations, Wittig Reactions)

The aldehyde group of this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Aldol and Knoevenagel Condensations: While specific examples of Aldol condensations involving this compound are not prevalent in the reviewed literature, the aldehyde group is expected to react with enolates derived from ketones or other aldehydes under standard aldol conditions. More commonly documented is the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. wikipedia.org In this reaction, the aldehyde group of this compound would react with compounds such as malonic acid, diethyl malonate, or cyanoacetic acid in the presence of a weak base to form an α,β-unsaturated product. wikipedia.org The electron-withdrawing nature of the boronic acid and hydroxyl groups can influence the reactivity of the aldehyde in these condensations.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org this compound can be expected to undergo Wittig olefination to produce a variety of substituted styrenes, with the boronic acid and hydroxyl moieties remaining intact under typical Wittig conditions.

Reductive and Oxidative Transformations of the Aldehyde Functionality

The aldehyde group can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing pathways to further functionalize the molecule.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation converts the formyl group into a hydroxymethyl group, yielding (4-(hydroxymethyl)-3-hydroxyphenyl)boronic acid. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). udel.edu

Oxidation: The aldehyde group can be oxidized to a carboxylic acid functionality. This transformation can be achieved using various oxidizing agents. For instance, in the context of a bifunctional adsorbent, the aldehyde group of a phenylboronic acid derivative was oxidized to a carboxyl group by Cr(VI). This indicates that stronger oxidizing agents can effectively convert the formyl group to a carboxylic acid, which would yield 4-carboxy-3-hydroxyphenylboronic acid.

Formation of Imines, Oximes, and Hydrazones

The reaction of the aldehyde group with primary amines and their derivatives provides access to a range of C=N bonded compounds.

Imines: The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. organic-chemistry.orgnih.gov This reaction is typically acid-catalyzed and involves the elimination of a water molecule. mdpi.comsigmaaldrich.com The resulting imine contains the boronic acid and hydroxyl functionalities, making it a versatile intermediate for further synthetic modifications. For example, various substituted anilines can be reacted with formyl-substituted phenylboronic acids in ethanol under reflux to yield the corresponding imine-boronic acid compounds. nih.gov

Oximes: Reaction of the aldehyde with hydroxylamine produces an oxime. nih.gov The formation of oximes is also acid-catalyzed and proceeds through a similar mechanism to imine formation. researchgate.net The presence of the boronic acid and hydroxyl groups can influence the rate and equilibrium of oxime formation.

Hydrazones: Hydrazones are formed through the reaction of the aldehyde with hydrazines. nih.govnih.govresearchgate.net Studies on ortho-formylphenylboronic acids have shown that they readily react with carbohydrazides to form hydrazones, particularly at lower pH values. nih.gov At neutral or higher pH, the boronic acid can interact with the newly formed hydrazone to create stabilized boron-nitrogen heterocycles. nih.govnih.gov This pH-dependent equilibrium highlights the cooperative effect of the adjacent functional groups.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, participating in substitution reactions and influencing the molecule's conformation and reactivity through hydrogen bonding.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: While specific examples for this compound are not detailed in the provided search results, phenolic hydroxyl groups can generally be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

Etherification: The synthesis of diaryl ethers can be achieved through the copper-catalyzed coupling of phenols with arylboronic acids. researchgate.net In this context, the hydroxyl group of this compound could potentially react with other arylboronic acids to form diaryl ether linkages. This reaction is typically performed in the presence of a copper catalyst and a base.

Hydrogen Bonding Interactions and Intramolecular Cooperativity with Boronic Acid

The proximity of the hydroxyl and boronic acid groups on the aromatic ring allows for the potential of intramolecular hydrogen bonding. This non-covalent interaction can influence the molecule's conformation, stability, and the reactivity of both functional groups. libretexts.org The hydrogen bond can occur between the hydrogen of the hydroxyl group and an oxygen atom of the boronic acid, or between a hydrogen of the boronic acid and the oxygen of the hydroxyl group. This interaction can affect the acidity of both groups and may play a role in directing the stereochemical outcome of reactions involving either functionality. The formation of such intramolecular hydrogen bonds is a known phenomenon in ortho-substituted phenylboronic acids and can lead to cooperative effects in catalysis and molecular recognition. researchgate.net

Cross-Coupling Reactions Featuring this compound

As a boronic acid derivative, this compound is a key participant in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org this compound can serve as the organoboron partner in these reactions, coupling with a wide range of aryl, vinyl, or alkyl halides and triflates. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgresearchgate.net The aldehyde and hydroxyl groups are generally well-tolerated under Suzuki coupling conditions, making this a powerful tool for the synthesis of complex biaryl structures. udel.edu

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org While the primary role of boronic acids is in Suzuki coupling, they can also be used as arylating agents in Heck-type reactions, often referred to as the oxidative Heck reaction. nih.gov In this variation, the arylboronic acid transfers its aryl group to the palladium catalyst, which then participates in the coupling with the alkene.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgnih.gov While the boronic acid itself is not the direct coupling partner in the traditional Sonogashira reaction, recent developments have explored gold-catalyzed Sonogashira-type couplings of boronic acids with alkynyl iodine(III) reagents, expanding the scope of boronic acids in C(sp)-C(sp²) bond formation. mdpi.comnih.gov

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.

Catalytic Systems and Ligand Effects

For a substituted arylboronic acid such as this compound, a variety of palladium catalysts and ligands would likely be effective. Typically, a palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), is used. The choice of ligand is crucial for the efficiency of the catalytic cycle and is often tailored to the specific substrates. For electron-rich boronic acids, electron-rich and bulky phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or phosphine ligands from the Buchwald and Fu groups (e.g., XPhos, SPhos) are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The presence of the hydroxyl and formyl groups on the phenyl ring of this compound may influence the electronic properties of the boronic acid and its reactivity, potentially requiring specific ligand optimization to achieve high yields and avoid side reactions.

Scope and Limitations in Complex Molecular Architectures

The utility of this compound in the synthesis of complex molecules via Suzuki-Miyaura coupling would be significant, allowing for the introduction of a functionalized aromatic ring. The formyl and hydroxyl groups provide handles for further transformations. However, these functional groups can also present limitations. The acidic proton of the hydroxyl group may interfere with the basic conditions typically required for the Suzuki-Miyaura reaction, potentially necessitating the use of a protecting group. The aldehyde functionality could, under certain conditions, undergo side reactions, although it is generally well-tolerated in many Suzuki-Miyaura couplings. The steric hindrance around the boronic acid group is not significant, suggesting it should readily participate in the transmetalation step.

Other Metal-Catalyzed Coupling Reactions (e.g., Liebeskind-Srogl Coupling)

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate, to form a ketone. wikiwand.comwikipedia.org This reaction proceeds under neutral conditions, which can be advantageous for substrates with base-sensitive functional groups.

It is plausible that this compound could participate in Liebeskind-Srogl couplings. In such a reaction, the aryl group from the boronic acid would displace the thioester group to form a biaryl ketone. The presence of the formyl and hydroxyl groups on the boronic acid would likely be tolerated under the neutral reaction conditions, making this a potentially useful method for the synthesis of complex diaryl ketones bearing these functionalities.

Mechanistic Investigations of Catalytic Cycles and Intermediates

No specific mechanistic studies for coupling reactions involving this compound were found. However, the general mechanisms of Suzuki-Miyaura and Liebeskind-Srogl couplings are well-documented.

The Suzuki-Miyaura catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.

For the Liebeskind-Srogl coupling , the proposed mechanism involves:

Oxidative Addition: The Pd(0) catalyst adds to the thioester.

Transmetalation: The copper(I) carboxylate facilitates the transfer of the aryl group from the boronic acid to the palladium center.

Reductive Elimination: The ketone product is formed, and the Pd(0) catalyst is regenerated.

Cascade Reactions and Tandem Processes Involving Multiple Functional Groups

The presence of three distinct functional groups (boronic acid, formyl, and hydroxyl) on this compound makes it an attractive substrate for cascade or tandem reactions. A cascade reaction involves two or more consecutive transformations where the product of one reaction is the substrate for the next, all occurring in a single pot.

A hypothetical cascade reaction could involve an initial Suzuki-Miyaura coupling to form a biaryl compound, followed by an intramolecular reaction involving the formyl and hydroxyl groups. For instance, the newly formed biaryl could be designed to undergo an intramolecular cyclization, such as an oxa-Michael addition or a Pictet-Spengler type reaction, triggered by the proximity of the reactive groups after the initial coupling. The ortho-positioning of the hydroxyl and formyl groups is particularly conducive to the formation of five- or six-membered heterocyclic rings.

While specific examples involving this compound are not available in the searched literature, the concept of using multifunctional building blocks in cascade reactions is a powerful strategy in organic synthesis for the rapid construction of complex molecular scaffolds.

Advanced Applications in Chemical Synthesis and Supramolecular Chemistry

(4-Formyl-3-hydroxyphenyl)boronic acid as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct functional groups—boronic acid, aldehyde (formyl), and phenol (B47542) (hydroxyl)—on a single aromatic scaffold makes this compound a highly valuable component in the synthesis of complex organic molecules. This trifunctional nature allows for orthogonal chemical transformations, enabling its participation in a variety of synthetic strategies.

Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and materials science for the rapid generation of diverse compound libraries from simple starting materials in a single step. nih.govnih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs. For instance, it can serve as the aldehyde component in reactions such as the Petasis (borono-Mannich) reaction, which combines an amine, an aldehyde, and a vinyl or aryl boronic acid to produce substituted amines.

The presence of the boronic acid and hydroxyl groups offers further opportunities for post-MCR modifications, allowing for the creation of intricate molecular structures with high efficiency and atom economy. mdpi.com This capability is particularly advantageous for generating libraries of compounds for high-throughput screening in drug discovery.

| Multi-component Reaction Type | Role of this compound | Potential Product Class |

| Petasis Reaction | Aldehyde component | Substituted amino alcohols |

| Strecker Synthesis | Aldehyde component | α-aminonitriles, α-amino acids |

| Hantzsch Dihydropyridine Synthesis | Aldehyde component | Dihydropyridine derivatives |

| Biginelli Reaction | Aldehyde component | Dihydropyrimidinones |

Convergent and Divergent Synthetic Strategies

The distinct reactivity of the three functional groups in this compound facilitates both convergent and divergent synthetic approaches.

In a convergent synthesis , the molecule can be pre-functionalized through reactions at one or two of its reactive sites before being combined with other complex fragments. For example, the aldehyde can be converted into an imine or an alcohol, and the boronic acid can be protected or engaged in a Suzuki-Miyaura coupling, before the final assembly step.

Conversely, in a divergent synthesis , this compound can act as a central scaffold from which a variety of different structures are generated. By selectively reacting the formyl, hydroxyl, and boronic acid groups in different sequences with various reagents, a wide array of derivatives can be produced from a single starting material. This approach is highly efficient for exploring chemical space around a core structure.

Precursor in the Synthesis of Functionalized Organic Frameworks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. nih.govnih.gov The synthesis of these materials relies on the use of molecular building blocks that can form strong, directional bonds to create an extended network.

This compound is a prime candidate for a precursor in the synthesis of functionalized organic frameworks. The boronic acid group can undergo condensation reactions to form boroxine (B1236090) or boronate ester linkages, which are common in the structure of COFs. Simultaneously, the formyl and hydroxyl groups can be used to introduce specific functionalities into the pores of the framework. These functional groups can be used to tune the framework's properties, such as its affinity for certain guest molecules, or to serve as active sites for catalysis. rsc.orgmdpi.com

Contributions to Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry rely on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The reversible nature of the boronic acid chemistry makes this compound a key player in the development of dynamic and responsive supramolecular systems.

Construction of Boronate-Based Dynamic Covalent Networks and Polymers

Dynamic covalent chemistry combines the strength of covalent bonds with the reversibility of non-covalent interactions. Boronic acids are well-known for their ability to form reversible covalent bonds (boronate esters) with diols. rsc.orgethz.ch This dynamic nature allows for the creation of materials that can adapt to their environment, such as self-healing polymers and injectable hydrogels. nih.govmdpi.com

This compound can be used as a cross-linker or a monomer in the formation of dynamic covalent networks. fao.org The boronic acid group can react with polyols to form the network structure, while the formyl and hydroxyl groups provide sites for further functionalization or for influencing the material's properties through hydrogen bonding or other intermolecular interactions. The reversibility of the boronate ester linkage can be controlled by external stimuli such as pH, temperature, or the presence of competing diols.

| Property | Role of this compound |

| Self-Healing | The reversible formation and cleavage of boronate ester bonds allow the material to repair itself after damage. |

| Injectability | The network can be designed to be shear-thinning, allowing it to flow under pressure and then re-form, which is useful for biomedical applications. |

| Stimuli-Responsiveness | The dynamic covalent bonds can be made to respond to changes in pH, temperature, or the presence of specific molecules. |

Controlled Self-Assembly of Higher-Order Architectures

The ability of this compound to participate in multiple, orthogonal interactions makes it a valuable component for the programmed self-assembly of complex supramolecular structures. The boronic acid can form boronate esters, the aldehyde can form imines, and the hydroxyl group can act as a hydrogen bond donor.

By carefully selecting complementary building blocks, it is possible to direct the self-assembly of discrete, well-defined architectures such as macrocycles, cages, and capsules. For instance, the reaction of this compound with a molecule containing both a diol and an amine functionality could lead to the formation of a complex, three-dimensional structure held together by both boronate ester and imine bonds. These self-assembled structures can have applications in molecular recognition, encapsulation, and catalysis.

Role in Host-Guest Systems and Reversible Binding Motifs

Currently, there is no specific information available in peer-reviewed literature detailing the role of this compound as a component in host-guest systems or its utilization in forming reversible binding motifs. While boronic acids, in general, are known to participate in supramolecular chemistry through hydrogen bonding and the formation of reversible covalent bonds, studies explicitly demonstrating these principles with this compound have not been reported.

Design and Fabrication of Advanced Materials

The application of this compound in the design and fabrication of advanced materials is an area that remains to be explored in detail. The sections below outline specific sub-fields where no published research currently exists for this compound.

There are no available scientific reports on the incorporation of this compound into polymeric matrices to create materials with dynamic or adaptive properties. The potential for this compound to act as a cross-linker or a functional monomer in dynamic polymer networks has not been investigated in the current body of scientific literature.

The creation of responsive or "smart" materials that utilize the reversible interactions of the boronate group in this compound is not documented. Research into materials that change their properties in response to stimuli such as pH, temperature, or the presence of specific analytes, based on this specific boronic acid, has not been published.

Detailed studies concerning the use of this compound for the functionalization of surfaces and interfaces are not present in the available literature. Consequently, there are no specific findings or established protocols for modifying the chemical or physical properties of surfaces using this compound.

Computational and Theoretical Investigations of 4 Formyl 3 Hydroxyphenyl Boronic Acid

Molecular Structure and Conformational Analysis

The molecular structure and conformational landscape of (4-Formyl-3-hydroxyphenyl)boronic acid are of fundamental interest for understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these features.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For this compound, DFT calculations would be employed to find the lowest energy conformation (ground state geometry). A typical approach would involve using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model the electronic and structural properties of the molecule.

The geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest in this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group at the 3-position and the formyl (-CHO) group at the 4-position. This interaction would likely lead to a planar arrangement of the formyl group with respect to the benzene ring to maximize orbital overlap and hydrogen bond strength. The boronic acid [-B(OH)2] group's orientation relative to the phenyl ring is another critical conformational variable. Studies on similar phenylboronic acid derivatives have shown that the boronic acid group can adopt various conformations due to rotation around the C-B bond, with the lowest energy conformer often having the B(OH)2 plane perpendicular to the phenyl ring to minimize steric hindrance.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value | Description |

| C-B Bond Length | ~1.55 Å | The length of the bond connecting the boronic acid group to the phenyl ring. |

| C=O Bond Length | ~1.22 Å | The length of the carbonyl double bond in the formyl group. |

| O-H (hydroxyl) Bond Length | ~0.97 Å | The length of the hydroxyl group's O-H bond. |

| O-H...O (intramolecular) | ~1.8 - 2.0 Å | The predicted distance of the intramolecular hydrogen bond between the hydroxyl and formyl groups. |

| C-C-B-O Dihedral Angle | ~90° | The angle describing the rotation of the boronic acid group relative to the plane of the phenyl ring. |

Aromaticity is a key concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. For this compound, the benzene ring is the source of aromaticity. However, the substituents—formyl, hydroxyl, and boronic acid groups—can influence the degree of aromaticity and the electronic delocalization within the ring.

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value of 1 indicates a fully aromatic system and values less than 1 indicate a deviation from aromaticity. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where negative values inside the ring are indicative of aromatic character. The Para-Delocalization Index (PDI) is an electronic-based measure that quantifies the electron sharing between para-positioned carbon atoms.

Table 2: Predicted Aromaticity Indices for this compound based on Studies of Substituted Benzenes.

| Aromaticity Index | Predicted Value | Interpretation |

| HOMA | ~0.980 - 0.990 | Indicates a high degree of aromaticity, with minor deviation from ideal benzene. |

| NICS(1)zz | ~ -25 to -30 ppm | A strong negative value, confirming significant diatropic ring current and aromatic character. |

| PDI | ~0.09 - 0.10 | A value indicative of substantial electron delocalization between para positions. |

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be localized on the electron-deficient formyl and boronic acid groups, as well as the π* system of the benzene ring. The electron-donating hydroxyl group will raise the energy of the HOMO, while the electron-withdrawing formyl and boronic acid groups will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be moderately reactive.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.5 to -7.0 | Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO | ~ -1.5 to -2.0 | Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 | The energy difference, which is a measure of chemical reactivity and stability. irjweb.com |

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. Transition state theory is a key framework for understanding reaction rates. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined.

For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Computational studies on the mechanism of this reaction with substituted phenylboronic acids have provided detailed insights into the elementary steps, including oxidative addition, transmetalation, and reductive elimination. nih.gov The presence of the formyl and hydroxyl groups would influence the electronic properties of the boronic acid and thus affect the energetics of the catalytic cycle. For instance, the electron-withdrawing formyl group could facilitate the transmetalation step by increasing the Lewis acidity of the boron atom. Conversely, the hydroxyl group could potentially coordinate with the metal catalyst, influencing the reaction's regioselectivity and rate.

Mechanistic Studies of Key Reactions Involving the Compound

A primary example is the Suzuki-Miyaura cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. organic-chemistry.org The catalytic cycle, typically involving a palladium catalyst, consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., aryl bromide) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often the rate-determining step and is facilitated by a base. Computational studies have shown that the base activates the boronic acid, making it more nucleophilic for the transfer to the palladium center. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or selectivity. While specific QSRR/QSSR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand and predict its behavior.

The reactivity of this compound is primarily governed by the electronic and steric effects of its substituents—the formyl (-CHO) and hydroxyl (-OH) groups—on the boronic acid [-B(OH)2] moiety. These relationships are crucial for predicting the acid's binding affinities with diols, which is fundamental to its application in sensors and supramolecular chemistry. nih.gov

A hypothetical QSRR study for a series of substituted phenylboronic acids, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, the electron-withdrawing nature of the formyl group and the electron-donating nature of the hydroxyl group significantly influence the pKa of the boronic acid. nih.gov Descriptors such as Hammett constants (σ), partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO) would be critical.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like Taft steric parameters (Es), molar volume, and surface area would be important in modeling the steric hindrance around the boronic acid group, which affects its ability to bind with diols.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Once calculated, these descriptors would be used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS) regression, to correlate the structural features with experimentally determined reactivity data, such as binding constants with various diols (e.g., glucose, fructose).

The general workflow for such a predictive QSRR study is outlined below:

| Step | Description | Relevant Parameters for this compound |

| 1 | Dataset Collection | A series of substituted phenylboronic acids with known binding affinities for a target diol. |

| 2 | Descriptor Calculation | Calculation of electronic, steric, and topological descriptors for each molecule in the series. |

| 3 | Model Development | Using statistical methods to create a mathematical equation linking the descriptors to reactivity. |

| 4 | Model Validation | Testing the predictive power of the model using an external set of compounds or cross-validation techniques. |

Such a model could then be used to predict the reactivity of new, unsynthesized boronic acid derivatives, thereby accelerating the design of molecules with desired properties for specific applications.

Chemometric Approaches in Analyzing Boronate Supramolecules

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of boronate supramolecules, chemometrics is a powerful tool for deciphering complex datasets generated from the interactions of boronic acids with analytes, leading to insights into their structure and function. dntb.gov.uaresearchgate.netoup.com The formation of dynamic covalent bonds between boronic acids and diols makes these systems particularly amenable to multivariate analysis. dntb.gov.uaoup.com

For supramolecular systems involving this compound, chemometric techniques can be applied to analyze data from various analytical methods, such as fluorescence spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques can be used to monitor the changes in the spectral properties of a system as the boronic acid interacts with different analytes.

A key application of chemometrics in this area is in the development of sensor arrays, often referred to as "chemical noses" or "tongues." In such a system, an array of different boronic acids (or a single boronic acid under different conditions) is exposed to a variety of analytes. The resulting pattern of responses is then analyzed using pattern recognition techniques to identify and quantify the analytes.

Common chemometric methods used in the analysis of boronate supramolecules include:

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. In the context of a sensor array, PCA can be used to visualize the clustering of different analytes based on their interaction with the boronic acids.

Linear Discriminant Analysis (LDA): A supervised pattern recognition method used to classify samples into predefined groups. For instance, LDA could be used to discriminate between different saccharides based on their spectral response when interacting with this compound. researchgate.net

Partial Least Squares (PLS) Regression: A regression technique that is particularly useful when the number of predictor variables is large. PLS can be used to build predictive models for the concentration or other properties of an analyte based on the spectral data from its interaction with a boronic acid.

The table below summarizes the application of these chemometric techniques to the study of boronate supramolecules:

| Chemometric Method | Application in Boronate Supramolecular Analysis | Potential Insight for this compound Systems |

| Principal Component Analysis (PCA) | Exploratory data analysis, visualization of analyte clustering. | Identifying patterns in the interaction of the boronic acid with a range of diols. |

| Linear Discriminant Analysis (LDA) | Classification of analytes. researchgate.net | Differentiating between structurally similar saccharides. |

| Partial Least Squares (PLS) Regression | Quantitative prediction of analyte concentration or properties. | Building a calibration model to determine the concentration of glucose in a sample. |

The integration of chemometrics with experimental data provides a powerful framework for understanding and utilizing the complex interactions within boronate supramolecular systems. dntb.gov.uaresearchgate.netoup.com This approach is instrumental in advancing the design of sophisticated sensors and functional materials based on boronic acids like this compound.

Analytical Methodologies for Research Characterization of 4 Formyl 3 Hydroxyphenyl Boronic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of (4-Formyl-3-hydroxyphenyl)boronic acid. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the aldehyde proton, the phenolic hydroxyl proton, and the two hydroxyl protons on the boron atom. The aromatic protons would appear as a complex multiplet system due to their specific substitution pattern. The aldehyde proton would be a sharp singlet at a downfield chemical shift (typically 9-10 ppm). The hydroxyl protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: This technique identifies the different carbon environments in the molecule. A ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the formyl group would be observed at a characteristic downfield position (around 190 ppm). The carbon atom attached to the boron (ipso-carbon) would also have a unique chemical shift.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR is particularly useful for studying boron-containing compounds. It provides direct information about the coordination state and electronic environment of the boron atom. For a boronic acid, a single, often broad, signal is typically observed, with a chemical shift that can confirm the trigonal planar geometry of the B(OH)₂ group. Studies on phenylboronic acids have utilized ¹¹B NMR to monitor reactions involving the boronic acid moiety. unibo.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functionalized phenylboronic acids.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Complex splitting pattern expected due to ortho, meta, and para coupling. |

| Aldehyde Proton (-CHO) | ¹H NMR | 9.5 - 10.5 | Typically a sharp singlet. |

| Phenolic Proton (-OH) | ¹H NMR | 5.0 - 9.0 | Broad signal, position is solvent and concentration dependent. |

| Boronic Acid Protons (-B(OH)₂) | ¹H NMR | 4.0 - 6.0 | Very broad signal, often exchanges with solvent protons and may not be observed. |

| Aldehyde Carbon (-CHO) | ¹³C NMR | ~190 | Downfield due to the electronegative oxygen. |

| Aromatic Carbons | ¹³C NMR | 115 - 160 | Six distinct signals expected. |

| Boron-attached Carbon (C-B) | ¹³C NMR | 130 - 140 | Signal may be broad due to coupling with the boron nucleus. |

| Boron Atom | ¹¹B NMR | 15 - 30 | Broad signal characteristic of a trigonal boronic acid. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. semanticscholar.org

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands. A very broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching vibrations of both the phenolic and boronic acid hydroxyl groups, often indicating hydrogen bonding. A strong, sharp peak around 1650-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. Other important bands include the B-O stretching vibrations (typically around 1300-1400 cm⁻¹) and C-B stretching. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While O-H bonds often give weak Raman signals, the aromatic ring vibrations and the C=O bond provide strong and characteristic signals that can confirm the molecular backbone and key functional groups. semanticscholar.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aldehyde (-CHO) | C=O Stretch | 1650 - 1700 (Strong) |

| Boronic Acid (-B(OH)₂) | B-O Stretch | 1310 - 1380 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Boronic Acid (-B(OH)₂) | O-H Bend | 1150 - 1250 |

| Phenyl-Boron | C-B Stretch | 1000 - 1090 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. nih.gov

For this compound (C₇H₇BO₄), the molecular weight is approximately 166.94 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Subsequent fragmentation can occur through characteristic pathways. rsc.org Common fragmentation patterns for such molecules include the loss of small neutral molecules like water (H₂O) from the hydroxyl groups, or the loss of a formyl radical (CHO). libretexts.orgmiamioh.edu The natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%) results in a characteristic M+1 peak pattern that is a definitive indicator of a boron-containing compound. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (for ¹¹B) | Possible Origin |

| [M]⁺ | [C₇H₇¹¹BO₄]⁺ | 166 | Molecular Ion |

| [M-H₂O]⁺ | [C₇H₅¹¹BO₃]⁺ | 148 | Loss of water from boronic acid |

| [M-CHO]⁺ | [C₆H₆¹¹BO₃]⁺ | 137 | Loss of formyl radical |

| [M-B(OH)₂]⁺ | [C₇H₅O₂]⁺ | 121 | Cleavage of the C-B bond |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com For this compound, a single-crystal X-ray diffraction study would provide exact bond lengths, bond angles, and torsional angles.

A crucial aspect revealed by this technique is the nature of intermolecular interactions, particularly hydrogen bonding. Phenylboronic acids are well-known to form hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid groups. researchgate.net In the case of this compound, this dimerization is highly probable. Furthermore, the phenolic hydroxyl group and the formyl oxygen atom can participate in additional hydrogen bonding, leading to more complex and stable three-dimensional crystalline networks. Analysis of the crystal structure of related compounds like 4-formylphenylboronic acid confirms this tendency for extensive hydrogen bonding. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile organic compounds like boronic acids. waters.comwaters.com It is routinely used to monitor reaction progress and to determine the purity of the final product.

A typical method for analyzing this compound would involve reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid to ensure the boronic acid is in its neutral form, leading to better peak shape and retention. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores. The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net

Table 4: Typical HPLC Conditions for Analysis of Phenylboronic Acids

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) waters.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low %B to high %B (e.g., 5% to 95% B over 15 min) waters.com |

| Flow Rate | 1.0 mL/min waters.com |

| Column Temperature | 30 °C waters.com |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 3.0 µL waters.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, this compound in its native form is non-volatile due to its polarity, arising from the hydroxyl and boronic acid functional groups, and its relatively high molecular weight. Therefore, a crucial prerequisite for its analysis by GC is a derivatization step to convert it into a more volatile and thermally stable analogue.

The primary strategy for the derivatization of this compound for GC analysis involves the conversion of the polar functional groups (hydroxyl and boronic acid) into less polar, more volatile moieties. Silylation is a widely employed and effective technique for this purpose. mdpi.comnih.gov Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens in the hydroxyl and boronic acid groups to replace them with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility. mdpi.com

For compounds containing carbonyl groups, such as the formyl group in this compound, a two-step derivatization is often employed. The first step involves methoximation to stabilize the aldehyde group, followed by silylation of the hydroxyl and boronic acid groups. nih.gov This ensures that the entire molecule is rendered sufficiently volatile and thermally stable for GC analysis.

Another potential derivatization approach for the boronic acid group is the formation of a volatile boronate ester. This can be achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a cyclic boronate ester. chromatographyonline.com This derivative is more stable and volatile than the free boronic acid. However, for a comprehensive analysis of this compound, a subsequent silylation of the phenolic hydroxyl group would still be necessary.

Once derivatized, the volatile analogue of this compound can be separated and analyzed using a gas chromatograph, typically equipped with a mass spectrometer (GC-MS) for definitive identification and quantification. The choice of the GC column is critical for achieving good separation. A nonpolar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable for the analysis of silylated derivatives. researchgate.net

The instrumental parameters, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation and detection of the derivatized analyte. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivative, which aids in its unambiguous identification.

Detailed Research Findings

Research on the GC analysis of substituted phenylboronic acids has demonstrated the necessity of derivatization to achieve successful chromatographic separation and detection. Studies on related phenolic compounds have established robust silylation protocols that can be adapted for this compound. mdpi.comnih.gov For instance, the derivatization of phenolic acids with BSTFA has been shown to yield volatile and stable trimethylsilyl (TMS) derivatives suitable for GC-MS analysis. mdpi.com

In the context of boronic acids, the formation of pinacol boronate esters has been utilized for their analysis by GC-MS, particularly in the monitoring of Suzuki-Miyaura coupling reactions. chromatographyonline.com This approach effectively masks the polarity of the boronic acid moiety. For a multifunctional molecule like this compound, a combined approach targeting all polar functional groups is essential for optimal GC performance.

Below is a proposed set of parameters for the GC-MS analysis of the trimethylsilyl derivative of this compound, based on established methods for similar compounds.

Interactive Data Table: Proposed GC-MS Parameters for Derivatized this compound

| Parameter | Value/Description | Rationale |

| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Widely used, effective silylating agents for hydroxyl and boronic acid groups. mdpi.comnih.gov |

| Derivatization Conditions | 70°C for 30 minutes in a sealed vial | Ensures complete derivatization of all active hydrogens. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | Standard non-polar column suitable for a wide range of derivatized compounds. researchgate.net |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |

| Oven Temperature Program | Initial temp: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A typical temperature program to separate the derivative from the solvent and other potential byproducts. |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for positive identification and quantification. |

| MS Ion Source Temp. | 230°C | Standard temperature for electron ionization. |

| MS Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |

| Scan Range | m/z 50-650 | A wide scan range to capture the molecular ion and key fragment ions of the derivative. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for the Compound and its Analogs

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to (4-Formyl-3-hydroxyphenyl)boronic acid and its derivatives. While traditional methods often start from substituted bromophenols, newer strategies are being explored. google.com Key emerging directions include:

Direct C-H Borylation: Transition-metal-catalyzed C-H activation and borylation represents a major leap in atom economy. nih.gov Future efforts will aim to develop catalysts that can selectively borylate the C-H bond of phenols in the desired position, bypassing the need for pre-functionalized halogenated starting materials.

Flow Chemistry: The use of microreactor or flow chemistry systems for borylation reactions is gaining traction. nih.gov This approach offers advantages such as enhanced reaction control, improved safety for handling pyrophoric reagents like n-butyllithium, and easier scalability, which is crucial for industrial production. google.com

Greener Solvents and Catalysts: A shift towards using environmentally benign solvents and earth-abundant metal catalysts instead of precious metals like palladium or iridium is a significant trend. researchgate.net Research into iron or copper-catalyzed borylation methods could provide more sustainable synthetic pathways.

Protected Derivatives: The synthesis of stable, protected forms of boronic acids, such as MIDA (N-methyliminodiacetic acid) boronates, allows for complex, multi-step syntheses where the boronic acid moiety would otherwise be incompatible with the reaction conditions. researchgate.net Developing a MIDA-protected version of this compound would significantly expand its utility as a synthetic intermediate.

Exploration of Unprecedented Reactivity Modes and Catalytic Applications

While boronic acids are famous for their role in Suzuki-Miyaura cross-coupling, their potential as catalysts themselves is an expanding field of research. researchgate.netrsc.orgnbinno.com The specific structure of this compound offers unique opportunities for novel catalytic activities.

Cooperative Catalysis: The ortho-hydroxyl group can potentially cooperate with the boronic acid Lewis acidic center. This intramolecular assistance could modulate the acidity and catalytic activity of the boron center, enabling unique transformations. This concept, known as boronic acid catalysis (BAC), can be used to activate alcohols and carboxylic acids for various reactions. rsc.orgnih.govresearchgate.net

Multicomponent Reactions: The presence of the aldehyde group allows for participation in multicomponent reactions, such as the Mannich or Strecker reactions, while the boronic acid could act as an internal catalyst or a directing group.

Novel Cross-Coupling Reactions: Beyond standard C-C bond formation, research is exploring novel cross-coupling reactions. An unprecedented palladium-catalyzed reaction between α-bromo sulfoxides and boronic acids has been developed, indicating that new types of coupling partners can be engaged. acs.org The electronic properties imparted by the formyl and hydroxyl groups might favor such unconventional couplings.

Enhanced Catalytic Activity: The combination of a boronic acid with a co-catalyst can significantly improve reactivity. For instance, perfluoropinacol (B1203177) has been used as a co-catalyst to enhance the Lewis acidity of the boronic ester, facilitating challenging Friedel–Crafts benzylations. dntb.gov.uarsc.org This dual-catalyst approach could be applied to this compound to unlock new catalytic potential.

Integration of this compound into Multifunctional Systems

The integration of boronic acids into larger, functional systems is a major frontier in materials science and chemical biology. nih.gov this compound is an ideal candidate for creating sophisticated, stimuli-responsive materials.

Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): Boronic acids are excellent building blocks for constructing porous crystalline materials like MOFs and COFs. researchgate.netresearchgate.net The formyl and hydroxyl groups of this compound can serve as additional coordination sites or as reactive handles for post-synthetic modification, allowing for the creation of frameworks with tunable porosity and functionality for applications in gas storage or catalysis. researchgate.net

Stimuli-Responsive Polymers and Hydrogels: The ability of boronic acids to form reversible covalent bonds with diols is widely used to create hydrogels and polymers that respond to changes in pH or the presence of sugars. acs.orgmdpi.comacs.org The aldehyde group can be used to graft the molecule onto polymer backbones, creating materials for controlled drug delivery or sensing applications. acs.org These systems can be engineered to release payloads in acidic environments, such as those found in tumors. dovepress.com

Functionalized Nanoparticles: Attaching this compound to the surface of magnetic or gold nanoparticles can create hybrid materials for targeted applications. nih.govmdpi.com The boronic acid can act as a recognition moiety for glycoproteins on cell surfaces, while the aldehyde provides a point of attachment for therapeutic agents or imaging probes. Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for the efficient capture and assay of soil enzymes. nih.govmdpi.com

Synergistic Research Combining Boronic Acid Chemistry with Other Fields of Organic Chemistry

The future of boronic acid chemistry lies in its synergy with other disciplines. The unique reactivity of this compound makes it a valuable tool at the interface of synthetic, materials, and biological chemistry.

Bioconjugation and Chemical Biology: Boronic acids are used to label or bind to biomolecules containing diol functionalities, such as carbohydrates on cell surfaces. nih.gov this compound could be used as a dual-function linker: the boronic acid for targeting glycoproteins and the aldehyde for covalent capture of proteins or other biomolecules via oxime or hydrazone ligation.

Click Chemistry: Combining boronic acid synthesis with "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a modular approach to building complex functional molecules. mdpi.comnih.gov However, a key challenge is the potential for copper-mediated degradation of the boronic acid group. mdpi.com Future research will focus on developing protective strategies or copper-free click reactions compatible with boronic acids to synthesize novel sensors and bioprobes.

Organic Electronics: Boronic acids are fundamental reagents in the synthesis of conjugated polymers and molecules for organic electronics, primarily through Suzuki coupling. nbinno.com The electron-withdrawing formyl group and electron-donating hydroxyl group in this compound can be used to fine-tune the electronic properties of π-conjugated systems, leading to new materials for OLEDs or organic photovoltaics.

Addressing Current Challenges and Identifying New Opportunities in Boronic Acid Research

Despite their versatility, boronic acids present several challenges that are active areas of research. Overcoming these hurdles will unlock new applications for compounds like this compound.

Stability and Protodeboronation: A significant challenge is the susceptibility of the C-B bond to cleavage, particularly under acidic or basic conditions (protodeboronation). researchgate.net This can reduce yields in synthetic applications and limit the long-term stability of boronic acid-based materials. Future work will involve designing more robust boronic acid analogs or developing protective groups that enhance stability without compromising reactivity.

Physiological pH Activity: The formation of boronate esters with diols is most efficient at pH values above the pKa of the boronic acid (typically ~9). acs.org This limits their application in biological systems, which operate at a physiological pH of ~7.4. A major goal is the design of new boronic acids with lower pKa values, which would enable stronger binding to sugars and glycoproteins under physiological conditions, enhancing their utility in diagnostics and drug delivery.

New Opportunities in Medicinal Chemistry: Boronic acids have emerged as important pharmacophores, with drugs like bortezomib (B1684674) approved for cancer therapy. nih.govtandfonline.com The ability of boronic acids to act as enzyme inhibitors is a key area of interest. tandfonline.com The specific substitution pattern of this compound could be exploited to design potent and selective inhibitors for new biological targets. Its structure also presents opportunities for creating prodrugs that release an active agent in response to specific biological triggers like reactive oxygen species (ROS). nih.gov

Q & A

Q. What are the common synthetic routes for (4-Formyl-3-hydroxyphenyl)boronic acid, and how are intermediates characterized?

The synthesis typically involves functionalization of a phenylboronic acid precursor. For example, formylation and hydroxylation steps can be achieved via Vilsmeier-Haack formylation or directed ortho-metalation followed by oxidation. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and mass spectrometry (MS) to confirm structural integrity. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronic acid group reacts with aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl products. The formyl and hydroxyl groups can influence reactivity by altering electron density on the aromatic ring. Typical conditions involve a base (e.g., Na₂CO₃), solvent (e.g., THF/H₂O), and temperatures of 60–80°C. Yields vary based on steric and electronic factors of coupling partners .

Q. What safety precautions are critical when handling this compound?

The compound is toxic if swallowed or inhaled and irritates skin/eyes. Use personal protective equipment (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical attention. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in challenging cross-coupling reactions?

Catalyst selection (e.g., PdCl₂(dppf)) and ligand tuning (e.g., SPhos) improve efficiency for sterically hindered substrates. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., microwave-assisted heating) enhance reaction rates. Monitoring via thin-layer chromatography (TLC) or in-situ NMR helps track progress .

Q. What are the kinetic and thermodynamic parameters for its binding with diols or sugars under physiological conditions?